molecular formula C21H18O4 B2439328 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one CAS No. 637753-39-0

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one

Cat. No.: B2439328
CAS No.: 637753-39-0
M. Wt: 334.371
InChI Key: FPPBCGCTTHMKFK-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a chromenone moiety

Preparation Methods

The synthesis of 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chromenone Moiety: The chromenone moiety is introduced through a series of condensation reactions, often involving aldehydes or ketones as starting materials.

    Methoxylation and Methylation: The final steps involve the introduction of methoxy and methyl groups to the benzofuran and chromenone rings, respectively. These steps are typically carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient reaction conditions.

Chemical Reactions Analysis

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.

    Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its potential anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one can be compared with other benzofuran and chromenone derivatives. Similar compounds include:

    6-Methoxy-3-methyl-1-benzofuran-2-yl) (phenyl)methanone: This compound shares the benzofuran core but differs in the substituents attached to the ring.

    4-Bromophenyl (6-methoxy-3-methyl-1-benzofuran-2-yl)methanone: This compound includes a bromophenyl group, which may impart different chemical and biological properties.

    3-Amino-7-methoxy-1-benzofuran-2-yl (phenyl)methanone: The presence of an amino group in this compound may result in different reactivity and bioactivity.

Properties

IUPAC Name

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-11-7-16-17(10-20(22)24-18(16)8-12(11)2)21-13(3)15-6-5-14(23-4)9-19(15)25-21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPBCGCTTHMKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=C(O3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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